molecular formula C15H21ClN2O B247956 N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide

N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide

Cat. No. B247956
M. Wt: 280.79 g/mol
InChI Key: KJTYOUONZZMJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of delta-opioid receptor agonists, which have been shown to possess analgesic, antidepressant, and anxiolytic properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide involves the activation of delta-opioid receptors in the brain and spinal cord. This leads to the inhibition of pain transmission and the modulation of mood and anxiety. The compound has been shown to have a high affinity and selectivity for delta-opioid receptors, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide has been shown to produce analgesia in various animal models of acute and chronic pain. It has also been investigated for its potential antidepressant and anxiolytic effects. In addition, the compound has been shown to have a low abuse potential and minimal side effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide in lab experiments include its potent analgesic properties, high affinity and selectivity for delta-opioid receptors, and low abuse potential. However, the compound has some limitations, including its relatively short duration of action and the potential for tolerance and dependence with prolonged use.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide. These include:
1. Investigating the compound's potential as an antidepressant and anxiolytic agent in human clinical trials.
2. Developing more potent and selective delta-opioid receptor agonists for the treatment of pain and mood disorders.
3. Investigating the potential of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide as a treatment for opioid addiction and withdrawal.
4. Exploring the role of delta-opioid receptors in the modulation of immune function and inflammation.
5. Investigating the potential of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide as a neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Conclusion
N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. It possesses potent analgesic, antidepressant, and anxiolytic properties and has a high affinity and selectivity for delta-opioid receptors. The compound has a low abuse potential and minimal side effects in preclinical studies. Future research directions include investigating its potential as a treatment for pain, mood disorders, addiction, and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide involves the reaction of 4-chlorobenzylcyanide with 3-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with propanoyl chloride to yield the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic properties in animal models of acute and chronic pain. In addition, it has been investigated for its potential as an antidepressant and anxiolytic agent.

properties

Product Name

N-(4-chlorophenyl)-3-(3-methyl-1-piperidinyl)propanamide

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21ClN2O/c1-12-3-2-9-18(11-12)10-8-15(19)17-14-6-4-13(16)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,17,19)

InChI Key

KJTYOUONZZMJBQ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.